N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
Description
N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a triazolopyridazine derivative characterized by a methoxyphenyl-acetamide moiety linked via a sulfanyl group to the triazolo[4,3-b]pyridazine core. Its molecular formula is C19H16N6O2S, with a molecular weight of 392.44 g/mol (CAS No. 891107-11-2) . The compound’s structure enables diverse biological interactions, particularly in medicinal chemistry, where it serves as a lead candidate for targeting enzymes or receptors due to its heterocyclic and electron-rich substituents .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-21-11-4-2-10(3-5-11)16-13(20)8-22-14-7-6-12-17-15-9-19(12)18-14/h2-7,9H,8H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQZHYHRMKWNAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN3C=NN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques like recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazolopyridazine core can be reduced under specific conditions.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the triazolopyridazine core can lead to a partially or fully reduced product .
Scientific Research Applications
N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The triazolopyridazine core can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazolopyridazine Derivatives
Key Challenges :
Table 2: Pharmacological Profile Comparison
Notable Findings:
- The 4-methoxyphenyl group in the target compound enhances solubility compared to hydrophobic analogs (e.g., 4-chlorophenyl), improving pharmacokinetics .
Biological Activity
N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The compound is synthesized through a multi-step process involving the formation of the triazolo-pyridazine ring and subsequent substitution reactions. The synthetic route typically involves:
- Formation of the Triazolo-Pyridazine Structure : Using appropriate precursors that contain the necessary functional groups.
- Introduction of the Sulfanyl Group : This step is crucial for enhancing biological activity.
- Acetamide Formation : Finalizing the structure with an acetamide moiety to improve solubility and bioavailability.
Antitumor Activity
Research has indicated that derivatives of triazolo-pyridazines exhibit significant antitumor activity. For instance, compounds similar to this compound have shown inhibitory effects against various cancer cell lines. A study highlighted that modifications in the triazole ring can lead to enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .
The proposed mechanism of action includes:
- Inhibition of Specific Kinases : The compound may act as an inhibitor of tankyrases (TNKS), which play a role in cancer progression and cellular signaling pathways. This inhibition disrupts the Wnt signaling pathway, crucial for tumor growth .
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Properties
In addition to its antitumor effects, this compound exhibits anti-inflammatory activity. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential therapeutic applications in inflammatory diseases.
Study 1: Antitumor Efficacy
A recent study evaluated the efficacy of this compound against various human cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at low concentrations .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.0 |
| A549 | 7.5 |
| HeLa | 6.0 |
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of related compounds. The findings showed that treatment with this compound significantly reduced levels of nitric oxide and cytokines in LPS-stimulated macrophages .
| Treatment Concentration (µM) | NO Production (% Inhibition) |
|---|---|
| 10 | 30% |
| 20 | 50% |
| 50 | 70% |
Q & A
Basic: What are the key steps in synthesizing N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide, and how can reaction conditions be optimized for higher yield?
Answer:
The synthesis involves multi-step reactions starting with precursor preparation (e.g., pyridazinyl and triazolo intermediates), followed by coupling with the sulfanyl acetamide group. Key optimization factors include:
- Reagents: Sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent .
- Catalysts: Transition-metal catalysts for cross-coupling reactions (e.g., Pd-mediated couplings) .
- Temperature: Controlled heating (60–80°C) to avoid intermediate decomposition .
- Purification: High-performance liquid chromatography (HPLC) to isolate high-purity product .
Typical yields range from 40–65%, with purity >95% achievable under optimized conditions .
Advanced: How can computational methods predict the biological targets of this compound?
Answer:
Molecular docking and density functional theory (DFT) simulations are used to model interactions with potential targets (e.g., kinases or GPCRs):
- Target Selection: Prioritize proteins with structural homology to known triazolopyridazine-binding domains (e.g., p38 MAP kinase) .
- Validation: Compare docking scores (e.g., AutoDock Vina) with experimental IC50 values from kinase inhibition assays .
- Dynamic Studies: Molecular dynamics (MD) simulations assess binding stability over 100+ ns trajectories .
A 2025 study identified a docking score of −9.2 kcal/mol for the compound with CDK2, correlating with in vitro IC50 of 1.2 µM .
Basic: What spectroscopic techniques are recommended for characterizing the compound’s purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 392.44) .
- X-ray Crystallography: Determines 3D conformation and hydrogen-bonding patterns .
Advanced: What strategies resolve discrepancies in biological activity data across studies?
Answer:
Contradictions in IC50 or efficacy data often arise from assay variability. Mitigation strategies include:
- Standardized Assays: Use validated protocols (e.g., ATP concentration fixed at 1 mM in kinase assays) .
- Control Compounds: Benchmark against known inhibitors (e.g., staurosporine for kinase studies) .
- Meta-Analysis: Pool data from ≥3 independent studies to identify outliers. For example, a 2025 meta-analysis resolved a 10-fold IC50 variation in PDE4B inhibition by normalizing to cell permeability metrics .
Basic: What physicochemical properties are critical during preformulation studies?
Answer:
Key properties include:
- Solubility: LogP ~2.5 (predicted via ChemAxon), with poor aqueous solubility (<10 µg/mL) requiring co-solvents (e.g., DMSO:PBS mixtures) .
- Stability: Degrades <5% over 24 hours at pH 7.4 (37°C), but unstable under acidic conditions (pH <3) .
- Melting Point: 215–220°C (DSC analysis) .
Advanced: How to design SAR studies to identify pharmacophoric elements in analogs?
Answer:
Structure-Activity Relationship (SAR) strategies:
- Core Modifications: Replace triazolo-pyridazine with triazolo-triazine to assess ring size impact on target affinity .
- Substituent Scanning: Vary the 4-methoxyphenyl group (e.g., 4-fluorophenyl, 4-cyanophenyl) and measure changes in IC50 .
- Bioisosteres: Substitute the sulfanyl group with carbonyl or amine to probe hydrogen-bonding requirements .
A 2023 study found that replacing 4-methoxyphenyl with 3-acetamidophenyl increased solubility by 3-fold without sacrificing PDE4B inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
